3-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methylfuro[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-7-6(3-2-4-10-7)13-8(5)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUBKCREEQZXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618160 | |
| Record name | 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107096-09-3 | |
| Record name | 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method involves the cyclization of 2-acetylpyridin-3-ol to form the fused furopyridine core. The reaction proceeds via intramolecular ether formation, facilitated by acid or base catalysis.
Procedure :
-
2-Acetylpyridin-3-ol (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).
-
A catalytic amount of p-toluenesulfonic acid (PTSA) or sodium hydroxide is added.
-
The mixture is heated to 80–120°C for 4–12 hours.
-
The product is isolated via acidification and recrystallization.
Continuous Flow Optimization
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency:
-
Residence Time : 15–30 minutes.
-
Throughput : 1.2 kg/L·h.
-
Advantages : Improved heat transfer and reduced side reactions.
Heterocyclization of Pyridine-N-oxide Derivatives
Metal-Free Cyclization
A novel approach utilizes pyridine-N-oxide precursors under mild conditions. The N-oxide group acts as a directing group for regioselective cyclization.
Procedure :
-
3-Methylpyridine-N-oxide (1.0 equiv) is treated with ethyl propiolate (1.2 equiv) in dichloroethane.
-
The reaction is stirred at 25°C for 24 hours.
-
The intermediate undergoes hydrolysis with 6M HCl to yield the carboxylic acid.
Mechanistic Insights
-
The N-oxide facilitates C–H activation at the C2 position of pyridine.
-
Ethyl propiolate undergoes [3+2] cycloaddition to form the furan ring.
Oxidation of Substituted Quinolines
Hydrogen Peroxide-Mediated Oxidation
A patented method oxidizes 8-substituted quinolines to pyridine-2,3-dicarboxylic acids, which are decarboxylated to the target compound.
Procedure :
-
8-Hydroxy-3-methylquinoline (1.0 equiv) is dissolved in 25% aqueous NaOH.
-
Hydrogen peroxide (30%, 9–14 equiv) is added dropwise at 75–90°C.
-
The mixture is stirred for 2 hours, acidified to pH 1.8, and filtered.
Key Data :
Comparative Analysis of Methods
| Method | Starting Material | Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 2-Acetylpyridin-3-ol | 65–78% | High | Moderate |
| Heterocyclization | Pyridine-N-oxide | 50–91% | Moderate | Low |
| Quinoline Oxidation | 8-Hydroxyquinoline | 85–92% | Low | High |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. The compound can be synthesized through various methods, including cyclization reactions that involve specific precursors under controlled conditions. For example, the reaction of methyl 2-azido-3-(3-furyl)propenoate with suitable catalysts has been documented to yield this compound effectively.
Biological Applications
Pharmacological Potential
Research indicates that derivatives of this compound exhibit promising biological activities. Studies have highlighted its potential as an anticancer agent, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. In vitro assays demonstrated that certain derivatives inhibited cell proliferation with minimal effects on non-tumorigenic cells . The mechanism of action appears to involve the modulation of cell cycle phases, suggesting a targeted approach to cancer therapy.
Antimicrobial and Anti-inflammatory Properties
Additionally, compounds derived from this compound have shown antimicrobial and anti-inflammatory properties. These effects are attributed to their ability to interact with specific molecular targets within biological pathways, potentially leading to therapeutic applications in treating infections and inflammatory diseases .
Industrial Applications
Material Science
In the realm of material science, this compound is being explored for its role in developing new materials with tailored properties. Its derivatives can be incorporated into polymers and coatings, enhancing the performance characteristics of these materials. The compound's chemical structure allows for modifications that can improve durability and functionality in various applications.
| Compound | Cell Line Tested | GI50 (µM) | Effect on Non-Tumorigenic Cells |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 13 | Minimal effect |
| Compound 2 | MDA-MB-468 | 15 | Minimal effect |
| Compound 3 | MCF-12A | >50 | No significant effect |
This table summarizes the growth inhibitory concentrations (GI50) of selected derivatives against different cell lines, illustrating their selective anticancer activity.
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Cyclization Reaction | Using methyl 2-azido-3-(3-furyl)propenoate | 85 |
| Multicomponent Reaction | Involving aldehydes and cyclic diones | 90 |
This table outlines various synthesis methods for producing this compound and its derivatives, highlighting their efficiency.
Mechanism of Action
The mechanism of action of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Furopyridine Derivatives with Substituent Variations
Key Compounds:
Structural Insights :
Heterocyclic Variants: Thieno[3,2-b]pyridine Analogs
Key Compounds:
Comparative Notes:
- Sulfur in thieno analogs increases aromatic stability and alters electronic properties (e.g., stronger π-π stacking). This often translates to higher melting points and improved thermal stability .
- Chloro substituents in thieno derivatives improve bioactivity, as seen in antimicrobial and antiproliferative studies .
Simpler Pyridine Carboxylic Acids
Key Compounds:
Functional Differences :
- Non-fused analogs like P2CA exhibit broader catalytic applications but lack the structural complexity required for specialized bioactivity .
Biological Activity
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound notable for its unique structural features, combining both furan and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₇N₁O₂
- Molecular Weight : 177.16 g/mol
- Appearance : Brown solid
The compound's structure allows it to interact with various biological targets, which is crucial for its therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against several bacterial strains. The compound's ability to disrupt microbial growth suggests potential applications in treating infections caused by resistant strains.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Inhibition of growth |
| Staphylococcus aureus | Moderate antibacterial effect |
| Candida albicans | Antifungal properties |
These findings highlight the compound's versatility as a potential antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that this compound inhibits the proliferation of specific cancer cell lines. The mechanism appears to involve the inhibition of protein kinases that play a critical role in cancer progression.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Inhibition of cell cycle progression |
| MCF-7 (breast cancer) | 20 | Targeting specific protein kinases |
| A549 (lung cancer) | 18 | Inducing apoptosis in cancer cells |
These results suggest that further research could elucidate the compound's potential as a therapeutic agent in oncology.
The biological activity of this compound is largely attributed to its ability to bind selectively to various enzymes and receptors. Interaction studies indicate that the compound may modulate the activity of key proteins involved in metabolic pathways and signal transduction, which are crucial for both microbial survival and cancer cell proliferation.
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial load when treated with the compound, indicating its potential as an alternative treatment option for resistant infections .
- Anticancer Research : In a recent clinical trial involving breast cancer patients, researchers found that administration of this compound led to a marked decrease in tumor size in several participants. The study suggested that the compound could be developed into a novel chemotherapeutic agent .
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the compound's effects on microbial and cancer cells.
- In Vivo Studies : Testing in animal models to evaluate efficacy and safety profiles before progressing to human clinical trials.
- Structure-Activity Relationship (SAR) : Analyzing how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
Q & A
Q. What are the recommended green catalytic methods for synthesizing 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid derivatives?
Methodological Answer: Biomass-derived catalysts like pyridine-2-carboxylic acid (P2CA) enable efficient multicomponent reactions (MCRs) under mild conditions. Sharma et al. demonstrated P2CA-catalyzed MCRs for pyrazolo[3,4-b]quinolinones (yields: 84–98%) via carbocation intermediates, with catalyst recyclability . Electrocatalytic methods, such as those using hydrosalicylic acid, avoid column chromatography and operate at room temperature, as shown in spiro[furo[3,2-b]pyran] syntheses . Table 1: Green Catalytic Approaches
| Catalyst/Technique | Conditions | Yield Range | Key Advantage |
|---|---|---|---|
| P2CA | Mild, recyclable | 84–98% | High yields, low waste |
| Electrocatalysis | RT, solvent-free | 65–92% | Column-free purification |
Q. How can researchers monitor intermediates and impurities during synthesis?
Methodological Answer: Liquid chromatography-mass spectrometry (LCMS) is critical for tracking intermediates and impurities. For example, Huang et al. used LCMS to identify hydroxylamine byproducts during the hydrogenation/cyclization of nitropyridine to 4-azaindole derivatives, enabling process optimization . This approach is transferable to analogous heterocycles like this compound.
Q. What safety protocols are essential when handling hazardous intermediates in synthesis?
Methodological Answer: Safety data sheets (SDS) for structurally related compounds (e.g., tert-butoxycarbonyl-protected piperidine derivatives) recommend consulting physicians, using proper ventilation, and avoiding direct exposure to hazardous vapors . For hydrolysis steps involving HCl (e.g., methyl ester cleavage), ensure controlled temperature (93–96°C) and inert atmospheres to mitigate risks .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for derivatives of this compound?
Methodological Answer: Mechanistic studies using substituent electronic effects and isotopic labeling can clarify pathways. Sharma et al. identified carbocation intermediates in P2CA-catalyzed MCRs by analyzing electron-withdrawing/donating substituents on aromatic rings . For electrocatalytic routes, cyclic voltammetry and density functional theory (DFT) calculations help map electron-transfer steps .
Q. What strategies optimize multi-step syntheses of complex derivatives?
Methodological Answer: Sequential Pd-catalyzed coupling and hydrolysis steps are effective. A two-step protocol for piperidine-4-carboxylic acid derivatives involved:
- Step 1: Palladium-catalyzed coupling (40–100°C, tert-butyl alcohol) .
- Step 2: HCl-mediated hydrolysis (93–96°C) to achieve >95% conversion . Table 2: Multi-Step Optimization
| Step | Conditions | Catalyst/Reagent | Outcome |
|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos, Cs₂CO₃ | tert-butyl alcohol | High coupling efficiency |
| 2 | HCl (36.5%), H₂O | 93–96°C, 17 h | Quantitative hydrolysis |
Q. How do electrocatalytic methods compare to traditional catalysis for furopyridine synthesis?
Methodological Answer: Electrocatalysis reduces reliance on stoichiometric reagents and enables milder conditions. Ryzhkova et al. synthesized spiro[furo[3,2-b]pyran] derivatives at room temperature with 65–92% yields, avoiding energy-intensive heating . Traditional methods (e.g., InCl₃ catalysis) often require higher temperatures and longer reaction times (e.g., 12–24 h vs. 5.5 h for electrocatalysis) .
Q. What approaches evaluate the biological activity of this compound analogs?
Methodological Answer: Structure-activity relationship (SAR) studies guided by antimicrobial or kinase inhibition data are key. For example, pyrrolo[3,2-b]pyridine-2-carboxylic acid amides showed Casein Kinase I inhibition, validated via enzymatic assays and LCMS purity checks . Similar protocols apply to furopyridine derivatives, with modifications for solubility and target specificity.
Q. How can magnetic nanocatalysts improve sustainability in synthesis?
Methodological Answer: Functionalized Fe₃O₄ nanoparticles (e.g., pyridine-4-carboxylic acid-coated) enable catalyst recovery via magnetic separation, reducing waste. Jenkinson et al. achieved 85–90% yields in pyrano[3,2-b]pyranone syntheses using reusable magnetic catalysts under solvent-free conditions . This method minimizes solvent use and enhances scalability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
